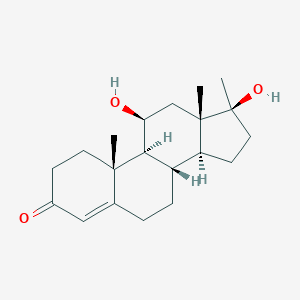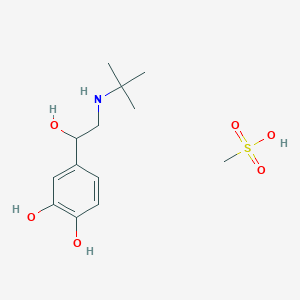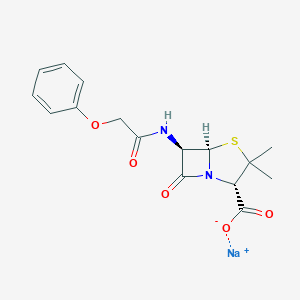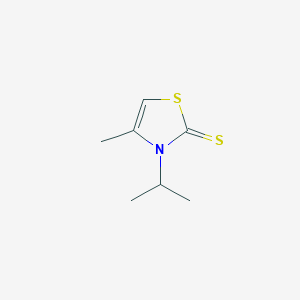
2,6-Dimethyl-3-heptanol
Übersicht
Beschreibung
2,6-Dimethyl-3-heptanol is an organic compound with the molecular formula C9H20O . It is also known by other names such as Dimetol .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3-heptanol consists of a chain of nine carbon atoms (heptanol), with two methyl groups (CH3) attached to the second and sixth carbon atoms . The third carbon atom is bonded to a hydroxyl group (OH), making it an alcohol .Physical And Chemical Properties Analysis
2,6-Dimethyl-3-heptanol has a molecular weight of 144.2545 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Use as a Fragrance Ingredient : 2,6-Dimethyl-2-heptanol, closely related to 2,6-Dimethyl-3-heptanol, is a member of the fragrance structural group branched chain saturated alcohols. It has been extensively reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient (Mcginty, Scognamiglio, Letizia, & Api, 2010).
Infrared Spectroscopy Studies : Infrared spectroscopy of symmetric branched isomers of heptanol, including compounds similar to 2,6-Dimethyl-3-heptanol, reveals that branching and steric hindrance significantly influence aggregation in associating systems, impacting hydrogen bonding networks (Serra, Rocha, Rathke, Růžička, Fulem, & Kiefer, 2017).
Synthesis of Chiral Auxiliaries : 2,6-Dimethyl-3,5-heptanediol, structurally similar to 2,6-Dimethyl-3-heptanol, has been synthesized for use as a chiral auxiliary in chemical reactions. Its absolute configuration was determined, showcasing its potential application in stereospecific syntheses (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
Sensory Properties in Fragrances : Research on compounds like 2,6-Dimethyl-4-propyl-1,3-oxathiane, derived from 2,6-Dimethyl-3-heptanol, has shown the significant impact of substituent positions and orientations on sensory properties in fragrances. This highlights the role of such compounds in developing nuanced fragrances (Riegel, Wakabayashi, Wakabayashi, Rynešová, Dudko, Eisenreich, & Engel, 2022).
Biodegradation of Related Compounds : The biodegradation of branched alcohols like 2,6-Dimethyl-3-heptanol has been studied to understand their environmental impact and degradation pathways, as seen in the study of Sphingomonas TTNP3's degradation of related nonylphenol isomers (Corvini, Vinken, Hommes, Schmidt, & Dohmann, 2004).
Liquid-Liquid Extraction in Nuclear Reprocessing : In nuclear reprocessing, 2,6-Dimethyl-4-heptanol, structurally similar to 2,6-Dimethyl-3-heptanol, has been investigated for its role in the liquid-liquid extraction of radioactive elements, demonstrating its potential application in nuclear waste management and resource recovery (Knight, Eitrheim, Nelson, & Schultz, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dimethylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(2)5-6-9(10)8(3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDMJRIWJSNEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871294 | |
| Record name | 3-heptanol, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3-heptanol | |
CAS RN |
19549-73-6 | |
| Record name | 2,6-Dimethyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-3-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-heptanol, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)



![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)







